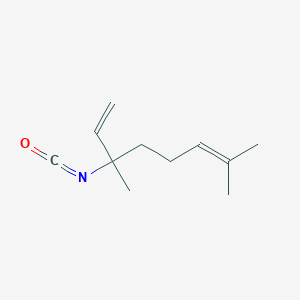
3-Isocyanato-3,7-dimethylocta-1,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-3,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a diene structure, which includes two double bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of phosgene and the reactive isocyanate group .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isocyanato-3,7-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Substitution Reactions: The double bonds in the diene structure can undergo electrophilic addition reactions
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Radicals: Generated by oxidation with manganese (III) acetate, can add to the double bonds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions
Applications De Recherche Scientifique
3-Isocyanato-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential reactivity with biological molecules, which could lead to new insights in bioconjugation techniques.
Mécanisme D'action
The mechanism of action of 3-Isocyanato-3,7-dimethylocta-1,6-diene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea and carbamate linkages. The double bonds in the diene structure can also participate in radical addition reactions, leading to the formation of various adducts .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-1,6-diene: The parent compound without the isocyanate group.
Uniqueness
3-Isocyanato-3,7-dimethylocta-1,6-diene is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical processes .
Propriétés
Numéro CAS |
67761-65-3 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
3-isocyanato-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |
Clé InChI |
VFCLJIWLHIZEMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
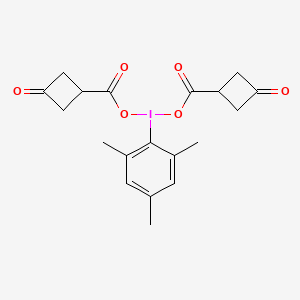
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

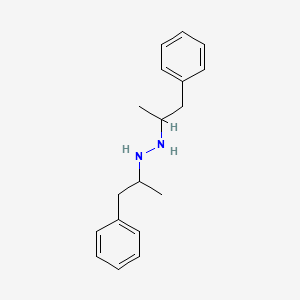

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
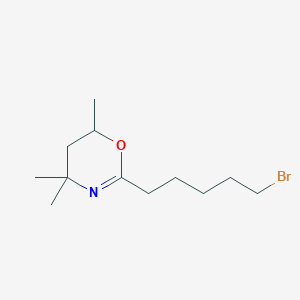

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
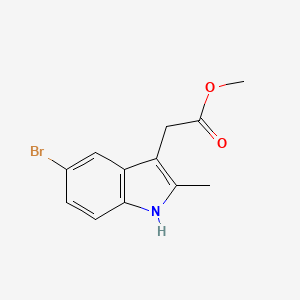
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

